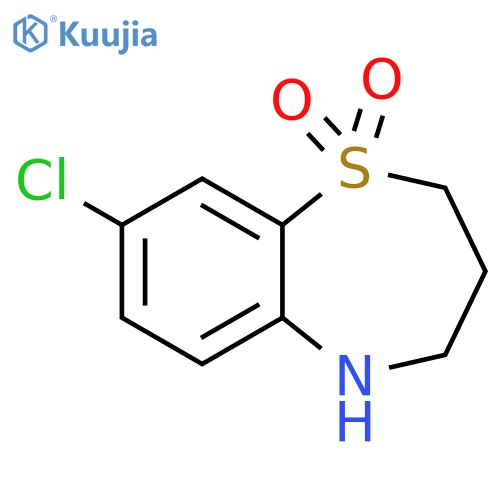

Cas no 1599059-56-9 (8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione)

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione

- 1,5-Benzothiazepine, 8-chloro-2,3,4,5-tetrahydro-, 1,1-dioxide

-

- インチ: 1S/C9H10ClNO2S/c10-7-2-3-8-9(6-7)14(12,13)5-1-4-11-8/h2-3,6,11H,1,4-5H2

- InChIKey: OVDVTDCGDAXRMA-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C2=CC(Cl)=CC=C2NCCC1

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-332079-5.0g |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 95% | 5.0g |

$3065.0 | 2023-02-23 | |

| Enamine | EN300-332079-0.05g |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 95% | 0.05g |

$245.0 | 2023-02-23 | |

| 1PlusChem | 1P01C0O5-1g |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 95% | 1g |

$1369.00 | 2024-06-20 | |

| A2B Chem LLC | AW39557-250mg |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 95% | 250mg |

$587.00 | 2024-04-20 | |

| A2B Chem LLC | AW39557-1g |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 95% | 1g |

$1148.00 | 2024-04-20 | |

| Enamine | EN300-332079-0.25g |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 95% | 0.25g |

$524.0 | 2023-02-23 | |

| Enamine | EN300-332079-2.5g |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 95% | 2.5g |

$2071.0 | 2023-02-23 | |

| TRC | C577810-100mg |

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 100mg |

$ 340.00 | 2022-06-06 | ||

| TRC | C577810-10mg |

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 10mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-332079-0.1g |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |

1599059-56-9 | 95% | 0.1g |

$366.0 | 2023-02-23 |

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dioneに関する追加情報

Introduction to 8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione (CAS No. 1599059-56-9)

8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzothiazepine class of molecules, which are known for their diverse pharmacological applications. The presence of a chlorine substituent at the 8-position and the dione functionality at the 1-position contributes to its distinct chemical profile, making it a subject of interest for further investigation.

The chemical structure of 8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione (CAS No. 1599059-56-9) consists of a fused ring system comprising a benzene ring and a thiazole ring, with an additional tetrahydropyridine moiety attached. This complex arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The dione group at the 1-position enhances the compound's reactivity and stability under various conditions, making it a promising candidate for further derivatization and functionalization.

In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazepine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and anti-inflammatory applications. The structural features of 8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione make it an attractive scaffold for drug discovery efforts. Specifically, the chlorine substituent can serve as a point of interaction with enzymes or receptors, while the dione group can participate in hydrogen bonding or other non-covalent interactions.

One of the most compelling aspects of this compound is its potential role in modulating neurotransmitter systems. Benzothiazepine derivatives have been investigated for their ability to interact with serotonin receptors (e.g., 5-HT1A), which are implicated in conditions such as depression and anxiety. Additionally, these compounds may exhibit effects on other neurotransmitter pathways, including dopamine and norepinephrine systems. The tetrahydropyridine moiety in 8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione could also contribute to its pharmacological activity by influencing receptor binding affinity and selectivity.

Recent studies have highlighted the importance of structural optimization in enhancing the biological activity of benzothiazepine derivatives. Computational modeling and high-throughput screening have been employed to identify novel analogs with improved pharmacokinetic profiles. The chlorine substituent in 8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione plays a critical role in fine-tuning these properties by influencing electronic distribution and steric hindrance around the binding site. This has led to the development of more potent and selective drug candidates for CNS disorders.

The synthesis of 8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the benzothiazepine core structure followed by functional group transformations such as chlorination and oxidation to introduce the dione group. Advances in synthetic methodologies have enabled more efficient production processes for these complex molecules.

The biological evaluation of 8-chloro-2,3,4,5-tetrahydro-lambda6,5-benzothiazepine-lambdal,l-dione has revealed several interesting findings. Preclinical studies have demonstrated its potential as an antagonist at serotonin receptors (e.g., 5-HT2A),which could make it useful in treating conditions associated with excessive serotonin activity. Additionally,the compound has shown preliminary efficacy in models of inflammation and pain relief,suggesting broader therapeutic applications beyond CNS disorders.

The safety profile of 8-chloro-lambda2,3,4,l-lambda6,l-tetrahydro-benzothlzzepine-lambdal,l-dione is still under investigation。However,early toxicology studies indicate that it exhibits moderate solubility in water and organic solvents,which could influence its bioavailability and metabolic clearance。Further research is needed to assess its potential side effects and long-term effects on different organ systems。

The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists、biologists、pharmacologists、and clinicians。The study of compounds like 8-chloro-lambda2,3,4,l-lambda6,l-tetrahydro-benzothlzzepine-lambdal,l-dione exemplifies this collaborative approach。By combining synthetic chemistry expertise with biological evaluation techniques、researchers can identify promising drug candidates that address unmet medical needs。

In conclusion,8-chloro-lambda2,3،4،l-lambda6،l-tetrahydro-benzothlzzepine-lambdal , l -dione (CAS No。1599059 -56 -9) is a structurally interesting compound with significant potential for further development。Its unique chemical properties make it an attractive scaffold for drug discovery efforts aimed at treating CNS disorders、inflammatory diseases、and other conditions。With continued research into its pharmacological activity、pharmacokinetics、and safety profile、this compound may contribute to the development of novel therapeutic agents that improve patient outcomes。

1599059-56-9 (8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione) 関連製品

- 1510057-06-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-amine)

- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)

- 1221342-87-5(Methyl 3-(octylamino)butanoate)

- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)

- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)

- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)

- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)

- 1935937-21-5(3,4-dimethyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-thieno3,2-cpyridine)

- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)

- 1788024-58-7(ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)